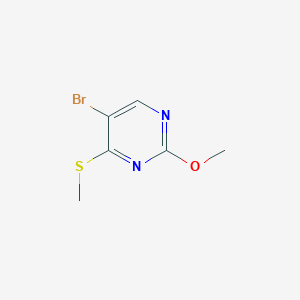

5-Bromo-2-methoxy-4-(methylthio)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

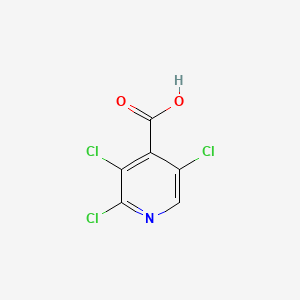

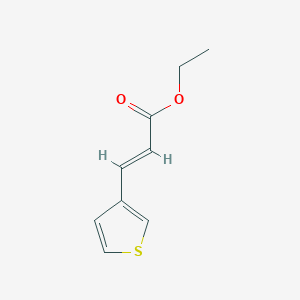

5-Bromo-2-methoxy-4-(methylthio)pyrimidine is a chemical compound with the CAS Number: 59549-52-9 . It has a molecular weight of 235.1 .

Molecular Structure Analysis

The IUPAC name for this compound is 5-bromo-2-methoxy-4-(methylsulfanyl)pyrimidine . The InChI code is 1S/C6H7BrN2OS/c1-10-6-8-3-4(7)5(9-6)11-2/h3H,1-2H3 .Physical And Chemical Properties Analysis

The compound is stored at ambient temperature .Applications De Recherche Scientifique

Synthesis of N- and T-Butylaminopyrimidines

- Aminolysis of 2- and 4-methoxy or methylthio pyrimidines, including those with a 5-bromo substituent, has been valuable for preparing n- and t-butylaminopyrimidines. This process, conducted without added solvent, indicates activation by a bromo substituent (Brown & Forster, 1966).

Antiviral Activity of Derivatives

- Derivatives of 2,4-diamino-6-hydroxypyrimidines substituted at position 5, including with a 5-bromo group, have shown significant inhibitory activity against retrovirus replication in cell culture, highlighting their potential antiviral applications (Hocková et al., 2003).

Antitumor Properties

- Reactions involving 2-methylthio-4,6-dichloro-5-(4-alkoxybenzyl)pyrimidines, which can be synthesized using compounds with a 5-bromo substituent, have been studied for their antitumor properties. These studies reveal potential applications in cancer therapy (Grigoryan et al., 2008).

Synthesis of (1,2,3‐Triazol‐1‐yl)methylpyrimidines

- 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one, a compound related to 5-bromo-2-methoxy-4-(methylthio)pyrimidine, has been used as a precursor for synthesizing a new series of biheterocycles. These compounds hold promise for various chemical applications (Aquino et al., 2017).

Formation of Open-Chain Products

- Pyrimidines including those with a 5-methylthio substituent have been shown to transform into open-chain products through reactions with potassium amide in liquid ammonia. This process reveals insights into the flexibility of pyrimidine structures (Meeteren & Plas, 2010).

Synthesis of Heterocyclic Compounds

- 5-Bromo-2-chloropyridine, a compound related to 5-bromo-2-methoxy-4-(methylthio)pyrimidine, has been used to develop efficient access to 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores. This methodology enables the synthesis of diverse heterocyclic analogues (Morgentin et al., 2009).

Development of Acyclic Nucleoside Derivatives

- The synthesis of acyclic nucleoside derivatives, using intermediates related to 5-bromo-2-methoxy-4-(methylthio)pyrimidine, has been explored for potential use in treatments with fewer side effects and a broader safety margin (Rosowsky et al., 1981).

Safety And Hazards

The compound has been classified under GHS07. The hazard statements include H315 and H319, indicating that it causes skin irritation and serious eye damage . Precautionary statements include P271, P260, and P280, advising to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and to wear protective gloves and clothing .

Propriétés

IUPAC Name |

5-bromo-2-methoxy-4-methylsulfanylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2OS/c1-10-6-8-3-4(7)5(9-6)11-2/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUALHKGODQGZFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=N1)SC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40483075 |

Source

|

| Record name | 5-Bromo-2-methoxy-4-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methoxy-4-(methylthio)pyrimidine | |

CAS RN |

59549-52-9 |

Source

|

| Record name | 5-Bromo-2-methoxy-4-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.